(3-Nitro-5-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(3-Nitro-5-(trifluoromethyl)phenyl)boronic acid: is an organic compound with the molecular formula C7H5BF3NO4 It is a boronic acid derivative, characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial Production Methods: Industrial production of (3-Nitro-5-(trifluoromethyl)phenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process may include steps such as purification by recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: (3-Nitro-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The boronic acid group can be oxidized to a borate ester.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Amino derivatives: Formed by the reduction of the nitro group.
Borate esters: Formed by the oxidation of the boronic acid group.
Substituted phenyl derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: (3-Nitro-5-(trifluoromethyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique reactivity makes it valuable for the synthesis of functionalized materials .
Mechanism of Action
The mechanism of action of (3-Nitro-5-(trifluoromethyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition studies, where the compound can inhibit enzymes by binding to their active sites .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)phenylboronic acid
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)phenylboronic acid
Comparison: (3-Nitro-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity .
Properties
Molecular Formula |
C7H5BF3NO4 |
---|---|
Molecular Weight |
234.93 g/mol |
IUPAC Name |
[3-nitro-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H5BF3NO4/c9-7(10,11)4-1-5(8(13)14)3-6(2-4)12(15)16/h1-3,13-14H |
InChI Key |
DBXIUYUQLUHFFT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F)(O)O |
Origin of Product |
United States |
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